molecular formula C15H14N2O4 B13916699 4-Methyl-2-(2,6-dioxo-3-methyl-(3-piperidyl))isoindoline-1,3-dione CAS No. 244057-37-2

4-Methyl-2-(2,6-dioxo-3-methyl-(3-piperidyl))isoindoline-1,3-dione

Cat. No.: B13916699
CAS No.: 244057-37-2
M. Wt: 286.28 g/mol
InChI Key: ZKWZRWPRGSOZHG-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

4-Methyl-2-(3-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-2-(3-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione include other isoindole derivatives with varying substituents. Examples include:

  • 4-Methyl-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
  • 4-Methyl-2-(3-methyl-2,6-dioxo-4-piperidinyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

The uniqueness of 4-Methyl-2-(3-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione lies in its specific molecular structure, which imparts distinct chemical and biological properties

Properties

CAS No.

244057-37-2

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

4-methyl-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H14N2O4/c1-8-4-3-5-9-11(8)13(20)17(12(9)19)15(2)7-6-10(18)16-14(15)21/h3-5H,6-7H2,1-2H3,(H,16,18,21)

InChI Key

ZKWZRWPRGSOZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)C3(CCC(=O)NC3=O)C

Origin of Product

United States

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